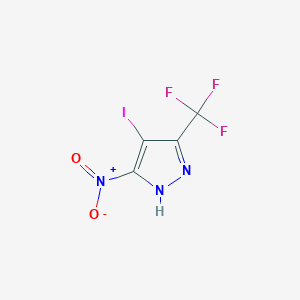

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-iodo-5-nitro-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3IN3O2/c5-4(6,7)2-1(8)3(10-9-2)11(12)13/h(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMNGTOHCFWJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236182 | |

| Record name | 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354703-44-8 | |

| Record name | 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354703-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Iodination: Introduction of the iodine atom using iodine or iodine monochloride in the presence of a suitable catalyst.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the iodine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., thiols, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-iodo-3-amino-5-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Reactivity: Iodo vs. Bromo: The 4-iodo group in the target compound enhances cross-coupling efficiency compared to bromo analogs (e.g., 4-bromo-1-phenyl-5-CF₃-pyrazole), as iodine is a superior leaving group .

Steric and Electronic Profiles :

Biological Activity

4-Iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound notable for its unique structural features, including iodine, nitro, and trifluoromethyl groups attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C4H2F3N3O2

- Molecular Weight : 207.08 g/mol

- CAS Number : 1354703-44-8

Synthesis

The synthesis of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions:

- Nitration : Introduction of the nitro group using nitrating agents.

- Iodination : Iodine incorporation using iodine monochloride.

- Trifluoromethylation : Addition of the trifluoromethyl group using trifluoromethyl iodide.

Biological Activity

Research indicates that 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole exhibits diverse biological activities, primarily through its interaction with enzymes and receptors.

The mechanism of action involves modulation of enzyme activity and receptor binding. The presence of the nitro and trifluoromethyl groups enhances the compound's reactivity and binding affinity towards specific biological targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole. For instance, a study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HeLa | 15.2 |

| B | CaCo-2 | 10.5 |

| C | H9c2 | 12.8 |

These findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer properties .

Anti-inflammatory Activity

Another study highlighted the anti-inflammatory potential of substituted pyrazoles, indicating that compounds with similar structures to 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole exhibited significant inhibition of inflammatory markers in vitro:

| Compound | Inhibition (%) at 50 μM |

|---|---|

| D | 70 |

| E | 65 |

| F | 80 |

This suggests that the compound may also play a role in managing inflammatory conditions .

Comparison with Similar Compounds

4-Iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole is compared with other pyrazole derivatives based on their biological activities:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (%) |

|---|---|---|

| 4-Iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole | TBD | TBD |

| Pyrazole Derivative A | 12.0 | 75 |

| Pyrazole Derivative B | 9.8 | 68 |

The unique combination of functional groups in 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole may confer distinct biological properties compared to these derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole, and what challenges arise in introducing multiple electron-withdrawing groups?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. For example, trifluoromethyl groups are often introduced via nucleophilic substitution or cyclocondensation reactions using precursors like 3-methyl-5-(trifluoromethyl)-1H-pyrazole . Nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition . Iodination may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents, though steric hindrance from the trifluoromethyl group can reduce regioselectivity . Challenges include competing side reactions (e.g., dehalogenation) and maintaining stability under harsh acidic/nitrating conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole, and how do substituents influence spectral interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : The electron-withdrawing nitro and trifluoromethyl groups deshield adjacent protons, causing downfield shifts (e.g., pyrazole C-H signals at δ 8.5–9.5 ppm) . Iodo substituents induce splitting due to coupling with adjacent nuclei .

- ¹⁹F NMR : The CF₃ group produces a distinct singlet near δ -60 ppm, while nitro groups do not interfere .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1530 cm⁻¹) and C-F stretches (~1150 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity and regioselectivity of electrophilic substitutions in polyhalogenated pyrazole systems?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and charge distributions to predict regioselectivity. For example, the nitro group’s meta-directing effect and the trifluoromethyl group’s steric bulk can be modeled to identify favored sites for iodination or cross-coupling . Computational studies on analogous compounds (e.g., 4-iodopyrazole-Pd complexes) reveal ligand effects on reaction pathways, guiding catalyst selection .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylpyrazole derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or structural analogs with subtle differences. For example, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide shows varied agrochemical activity depending on substituent positioning . Strategies include:

- Orthogonal Assays : Validate activity via enzymatic, cell-based, and in vivo models.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate contributing factors .

- Meta-Analysis : Cross-reference crystallographic data (e.g., binding modes in triazole-pyrazole hybrids) with biological results .

Q. How do steric and electronic effects of the iodo and nitro substituents influence the compound’s participation in cross-coupling reactions?

- Methodological Answer : The iodo group’s large atomic radius creates steric hindrance, limiting access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura) . However, its strong electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution. Nitro groups further enhance electrophilicity but may require reduction to NH₂ for subsequent functionalization. Computational modeling (e.g., Fukui indices) identifies reactive sites, enabling targeted ligand design .

Q. What are the key considerations in designing stable formulations of nitro-containing pyrazoles for in vivo pharmacological studies?

- Methodological Answer :

- pH Stability : Nitro groups are prone to reduction under acidic conditions; formulations should buffer near physiological pH (7.4) .

- Light Sensitivity : Iodo and nitro substituents increase photolability; use amber vials and inert atmospheres during storage .

- Prodrug Strategies : Mask reactive groups (e.g., esterifying carboxylic acids) to improve bioavailability, as seen in 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.